![molecular formula C14H15BrN2O5 B4059933 methyl 4-(3-bromo-4,5-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4059933.png)
methyl 4-(3-bromo-4,5-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(3-bromo-4,5-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15BrN2O5 and its molecular weight is 371.18 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(3-bromo-4,5-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 370.01643 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-(3-bromo-4,5-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(3-bromo-4,5-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research by Shastri and Post (2019) demonstrates the synthesis of a series of pyrimidine derivatives with significant antimicrobial activity. Their work highlights the methodological advantages such as excellent yields, short reaction times, and operational simplicity, which are crucial for producing compounds with potential pharmacological applications (Shastri & Post, 2019).
Chemical Structure and Transformations
Further studies by Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, a class to which the given compound is related. Their work provides insights into the chemical reactions and potential applications of pyrimidine derivatives in synthesizing more complex molecules (Kappe & Roschger, 1989).
Antiviral Activity
Hocková et al. (2003) synthesized 2,4-diamino-6-substituted pyrimidines, demonstrating their potential antiviral activity. Although the specific substitutions differ, this research underlines the broader applicability of pyrimidine derivatives in developing antiviral agents (Hocková et al., 2003).
Novel Dicationic Compounds
Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with significant antiprotozoal activity, showcasing the versatility of nitrogen-containing heterocyclic compounds, like pyrimidine derivatives, in therapeutic applications (Ismail et al., 2004).
Liquid Crystal Properties
Mikhaleva (2003) investigated the synthesis and liquid crystal properties of pyrimidinecarboxylic acids derivatives, highlighting the potential use of such compounds in materials science, particularly in the development of liquid crystal displays (Mikhaleva, 2003).
properties
IUPAC Name |
methyl 6-(3-bromo-4,5-dihydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O5/c1-6-10(13(20)22-3)11(16-14(21)17(6)2)7-4-8(15)12(19)9(18)5-7/h4-5,11,18-19H,1-3H3,(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMRYWIWOHJDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C(=C2)Br)O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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